molecular formula C7H14N2O2 B14464251 3,3'-Methylenebis(1,3-oxazolidine) CAS No. 66204-43-1

3,3'-Methylenebis(1,3-oxazolidine)

Cat. No.: B14464251
CAS No.: 66204-43-1
M. Wt: 158.20 g/mol
InChI Key: KSHKNZCWWVVNHT-UHFFFAOYSA-N
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Description

3,3’-Methylenebis(1,3-oxazolidine) is an organic compound that belongs to the class of oxazolidines. It is characterized by the presence of two oxazolidine rings connected by a methylene bridge. This compound is known for its reactivity and has found applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’-Methylenebis(1,3-oxazolidine) can be synthesized through the condensation of 2-aminoethanol with formaldehyde. The reaction typically involves a molar ratio of 2:3 (2-aminoethanol to formaldehyde). The condensation process is carried out by adding 2-aminoethanol to a boiling mixture of paraformaldehyde and an organic solvent that forms an azeotrope with water. The water produced during the reaction is simultaneously removed by azeotropic distillation .

Industrial Production Methods

In industrial settings, the synthesis of 3,3’-Methylenebis(1,3-oxazolidine) follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient distillation systems to ensure high yields and purity of the final product. The reaction conditions are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3’-Methylenebis(1,3-oxazolidine) undergoes various chemical reactions, including:

    Condensation Reactions: It can react with aldehydes and ketones to form corresponding oxazolidines.

    Hydrolysis: The compound can be hydrolyzed to yield 2-aminoethanol and formaldehyde.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Condensation: Paraformaldehyde and 2-aminoethanol are commonly used.

    Hydrolysis: Aqueous alkali or heating with water can induce hydrolysis.

    Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.

Major Products Formed

    Condensation: Formation of oxazolidines.

    Hydrolysis: 2-aminoethanol and formaldehyde.

    Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced products can be obtained.

Scientific Research Applications

3,3’-Methylenebis(1,3-oxazolidine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Methylenebis(1,3-oxazolidine) involves its ability to undergo hydrolysis, releasing formaldehyde and 2-aminoethanol. The formaldehyde released can react with various biological molecules, leading to antimicrobial effects. Additionally, the compound can form stable complexes with metal ions, enhancing its utility in industrial applications .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Methylenebis(5-methyloxazolidine): Similar structure but with a methyl group on the oxazolidine ring.

    3-(Organyloxymethyl)-1,3-oxazolidines: Variants with different alkyl or aryl groups attached to the oxazolidine ring.

Uniqueness

3,3’-Methylenebis(1,3-oxazolidine) is unique due to its dual oxazolidine rings connected by a methylene bridge, which imparts distinct reactivity and stability. This structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .

Properties

CAS No.

66204-43-1

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3-(1,3-oxazolidin-3-ylmethyl)-1,3-oxazolidine

InChI

InChI=1S/C7H14N2O2/c1-3-10-6-8(1)5-9-2-4-11-7-9/h1-7H2

InChI Key

KSHKNZCWWVVNHT-UHFFFAOYSA-N

Canonical SMILES

C1COCN1CN2CCOC2

Origin of Product

United States

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